molecular formula C18H18N2O5S B14572741 N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine CAS No. 61299-01-2

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine

Cat. No.: B14572741
CAS No.: 61299-01-2
M. Wt: 374.4 g/mol
InChI Key: GMNZKKIMYGXPPD-INIZCTEOSA-N
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Description

Properties

CAS No.

61299-01-2

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-(2-phenylethenylsulfonylcarbamoylamino)propanoic acid

InChI

InChI=1S/C18H18N2O5S/c21-17(22)16(13-15-9-5-2-6-10-15)19-18(23)20-26(24,25)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2,(H,21,22)(H2,19,20,23)/t16-/m0/s1

InChI Key

GMNZKKIMYGXPPD-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NS(=O)(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine can be achieved through several synthetic routes. One common method involves the reaction of L-phenylalanine with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include various derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme, thereby altering its function. The pathways involved in its mechanism of action include the inhibition of enzyme catalysis and the modulation of signal transduction pathways .

Comparison with Similar Compounds

N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

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